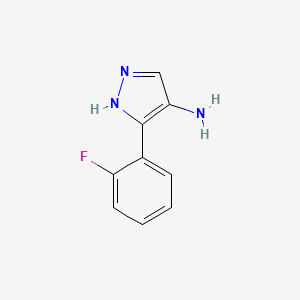

3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8FN3 |

|---|---|

Molecular Weight |

177.18 g/mol |

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) |

InChI Key |

VVDWLVUOKGPNDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1H-Pyrazole-4-amine Core

The formation of the 4-aminopyrazole scaffold is a foundational step in the synthesis of the target molecule. This is typically achieved through cyclization reactions using acyclic precursors or through cycloaddition approaches.

The most prevalent method for constructing the pyrazole (B372694) ring is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound. nih.govchim.it To achieve the 4-amino substitution pattern, specific precursors are required.

One established route is the Knorr pyrazole synthesis, which utilizes the condensation of a hydrazine with a β-keto compound derivative. chim.it For 4-aminopyrazoles, this involves starting with a 1,3-dicarbonyl compound that is first converted to an oxime derivative at the C2 position before the cyclization step with hydrazine. chim.it

Another significant strategy involves the reaction of hydrazine with β-ketonitriles. In this process, the hydrazine initially reacts with the keto group to form a hydrazone. A subsequent intramolecular cyclization occurs through the addition of the second nitrogen atom of the hydrazine to the nitrile group, yielding a 5-aminopyrazole. chim.it To obtain a 4-aminopyrazole, precursors such as α-azido-α,β-unsaturated ketones can be condensed with hydrazines. chim.it A general process for preparing 4-aminopyrazole derivatives involves the deformylation of an intermediate N-(1H-pyrazol-4-yl)formamide, which can be accomplished under acidic conditions. google.com

| Precursor Type | Reagents | Product Core | Reference |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | chim.it |

| 1,3-Dicarbonyl derivative (oxime) | Hydrazine | 4-Aminopyrazole | chim.it |

| α-Azido-α,β-unsaturated ketone | Hydrazine | 4-Aminopyrazole | chim.it |

| N-(1H-pyrazol-4-yl)formamide | Acid (e.g., HCl) | 4-Aminopyrazole | google.com |

The [3+2] cycloaddition reaction is a powerful tool for assembling the five-membered pyrazole ring. nih.gov This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a carbon-carbon double or triple bond. nih.govorganic-chemistry.org

One convenient route employs sydnones as 1,3-dipolar species. For instance, the reaction of 3-arylsydnones with 2-aryl-1,1-dihalo-1-alkenes can yield 1,3-diaryl-4-halo-1H-pyrazoles, which can serve as intermediates for further functionalization to introduce the amine group at the C4 position. nih.gov Another pathway involves the in-situ generation of diazo compounds from N-tosylhydrazones, which then react with alkynes or alkyne surrogates to form the pyrazole ring. organic-chemistry.org While this method is highly versatile for creating various substitution patterns, achieving the specific 3-aryl-4-amino structure requires careful selection of the dipolarophile, which would need to contain a masked or precursor amino group. organic-chemistry.orgresearchgate.net

| 1,3-Dipole | Dipolarophile | Resulting Intermediate/Core | Reference |

| 3-Arylsydnone | Dihaloalkene | 1,3-Diaryl-4-halo-1H-pyrazole | nih.gov |

| Diazo Compound (from Tosylhydrazone) | Alkyne | Substituted Pyrazole | organic-chemistry.org |

| Nitrilimine | Vinyl compound | Substituted Pyrazole | researchgate.net |

Introduction and Functionalization of the 2-Fluorophenyl Moiety

The introduction of the 2-fluorophenyl group at the C3 position of the pyrazole ring is typically accomplished by incorporating this moiety into one of the starting materials prior to the cyclization reaction.

A common synthetic strategy begins with a precursor already containing the 2-fluorophenyl group. For example, a 2-fluorophenyl-substituted ester can be reacted with acetonitrile (B52724) in the presence of a strong base like n-butyllithium to form a β-ketonitrile. researchgate.net This intermediate, which now contains the 2-fluorophenyl group, can then undergo cyclization with hydrazine to construct the pyrazole ring, directly placing the 2-fluorophenyl group at the desired position. researchgate.net Similarly, 2-fluoroacetophenone (B1329501) can be used as a starting material to generate hydrazones that undergo Vilsmeier-Haack cyclization-formylation to produce 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehydes, which are precursors to the target amine. encyclopedia.pub

Post-cyclization functionalization of an existing pyrazole ring to introduce a 2-fluorophenyl group is also possible, for instance, through Suzuki-Miyaura cross-coupling reactions. nih.govacs.org This would involve a 3-halopyrazole-4-amine derivative reacting with 2-fluorophenylboronic acid in the presence of a palladium catalyst.

| Method | Precursor | Reagents | Key Transformation | Reference |

| Pre-functionalization | 2-Fluorophenyl ester, Acetonitrile | n-BuLi, then Hydrazine | Formation of β-ketonitrile followed by cyclization | researchgate.net |

| Pre-functionalization | 2-Fluoroacetophenone | Hydrazine, POCl₃, DMF | Vilsmeier-Haack cyclization-formylation | encyclopedia.pub |

| Post-functionalization | 3-Halopyrazole-4-amine | 2-Fluorophenylboronic acid, Pd catalyst | Suzuki-Miyaura cross-coupling | nih.govacs.org |

Derivatization and Functional Group Interconversion at the Pyrazole-4-amine

The 4-amino group on the pyrazole ring is a versatile handle for further molecular elaboration through various chemical transformations.

Functional group interconversion allows for the conversion of the amine into other important functionalities. One key transformation is diazotization, where the primary amine reacts with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions to form a diazonium salt. This intermediate is highly reactive and can be subsequently displaced by a range of nucleophiles. For instance, this deaminative transformation can be followed by Suzuki–Miyaura cross-coupling to introduce aryl groups or by other reactions to install halogens or other functionalities, demonstrating a powerful method for derivatization. nih.govacs.org

The direct oxidation of the 4-amino group on the pyrazole ring can lead to various nitrogen-containing functional groups. While the oxidation of pyrazoline intermediates to form the aromatic pyrazole ring is a common step in many syntheses nih.govmdpi.com, the oxidation of the exocyclic amine is a distinct transformation. Under controlled conditions, a primary aromatic amine can be oxidized. For example, in related aminopyrazole systems, the reaction of a 5-aminopyrazole with sodium nitrite in a diluted acidic solution can lead to the formation of a 5-amino-4-nitrosopyrazole, indicating that the pyrazole ring can direct nitrosation to an adjacent position or that the amine itself can be transformed under specific redox conditions. researchgate.net The direct oxidation of the 4-amino group to a nitro or nitroso group typically requires specific oxidizing agents that are compatible with the pyrazole ring system.

A highly effective and common method for introducing a 4-amino group onto a pre-formed pyrazole ring is through the reduction of a corresponding 4-nitro-pyrazole. mdpi.com This post-functionalization strategy involves two steps:

Nitration: The unsubstituted pyrazole ring undergoes electrophilic aromatic substitution with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, typically at the C4 position.

Reduction: The resulting 4-nitropyrazole is then treated with a reducing agent to convert the nitro group into a primary amine. A variety of reducing systems can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron in acetic acid. mdpi.com

This reduction pathway is a robust and widely used method for accessing 4-aminopyrazoles from readily available pyrazole precursors. mdpi.com

Nucleophilic Substitution at the Fluorine Atom

The fluorine atom on the 2-phenyl substituent of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine represents a potential site for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces the fluoride (B91410) ion from the aromatic ring. The success of such a transformation is heavily dependent on the electronic activation of the aryl ring and the strength of the incoming nucleophile. The pyrazole ring, being an electron-withdrawing group, can facilitate this reaction by stabilizing the intermediate Meisenheimer complex, particularly when it is positioned ortho or para to the fluorine atom.

While specific examples for this compound are not extensively documented, the general principles of SNAr suggest that strong nucleophiles like alkoxides, thiolates, or amines could potentially displace the fluorine atom under appropriate conditions, such as elevated temperatures or the use of a strong base in a polar aprotic solvent. For instance, hydrazine is noted as a strong nucleophile capable of participating in substitution reactions. nih.gov This reactivity opens a pathway to introduce a variety of functional groups in place of the fluorine, leading to a range of structurally distinct analogs.

Amine Derivatization for Analog Synthesis (e.g., amide formation)

The primary amino group at the 4-position of the pyrazole ring is a key handle for derivatization, most commonly through amide bond formation. This reaction is a robust and widely used strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.gov The amine can be readily acylated by reacting it with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents.

This transformation allows for the systematic introduction of a wide array of substituents (R groups), thereby modifying the compound's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and steric profile. The synthesis of pyrazole carboxylic acid amides is a well-established route for creating new chemical entities with potential biological activities. nih.govmdpi.com For example, reacting this compound with different substituted carboxylic acids can yield a library of novel amide derivatives. sphinxsai.com

| Reactant (Carboxylic Acid Derivative) | Resulting Amide Structure (R-group) | Potential Property Modification |

|---|---|---|

| Acetyl Chloride | -C(O)CH₃ | Increased polarity, potential for H-bond acceptance |

| Benzoyl Chloride | -C(O)Ph | Increased lipophilicity and steric bulk |

| 5-Bromothiophene-2-carboxylic acid | -C(O)-(C₄H₂S)Br | Introduction of a heteroaromatic ring and a halogen atom for further modification mdpi.com |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | -C(O)-(C₅H₄N₂F₂) | Incorporation of a fluorinated pyrazole moiety, potentially enhancing metabolic stability science.gov |

| Cyclohexanecarboxylic acid | -C(O)C₆H₁₁ | Increased aliphatic character and conformational flexibility nih.gov |

Analog Synthesis and Structural Diversification

The structural framework of this compound serves as a "privileged scaffold," a core structure that can be systematically modified to generate a library of analogs for biological screening. nih.gov Diversification can be achieved by targeting several key positions on the molecule.

Key Diversification Points:

N-1 Position of the Pyrazole Ring: The pyrazole NH can be alkylated or arylated to introduce various substituents. This modification can significantly influence the molecule's orientation and interaction with biological targets.

C-4 Amino Group: As detailed in section 2.3.4, derivatization of the amine to form amides, sulfonamides, ureas, or secondary/tertiary amines is a primary strategy for diversification. nih.gov

Phenyl Ring: Modification of the 2-fluorophenyl ring, either through nucleophilic substitution of the fluorine atom (as discussed in 2.3.3) or by introducing additional substituents, allows for fine-tuning of electronic and steric properties.

C-5 Position of the Pyrazole Ring: Although unsubstituted in the parent molecule, this position can be functionalized, for example, through formylation via the Vilsmeier-Haack reaction on a suitable precursor, to introduce further diversity. nih.gov

These synthetic strategies enable the creation of a wide range of analogs, which is crucial for exploring the chemical space around the core pyrazole structure and identifying compounds with desired biological activities. nih.gov

| Modification Site | Type of Reaction | Example of Functional Group Introduced | Reference for Strategy |

|---|---|---|---|

| Pyrazole N-1 | N-Alkylation / N-Arylation | Methyl, Phenyl, Substituted Aryl | nih.gov |

| Amine (C-4) | Amide Formation | Aryl amides, Heteroaryl amides | mdpi.com |

| Amine (C-4) | Sulfonamide Formation | Arylsulfonyl, Alkylsulfonyl | nih.gov |

| Fluorophenyl Ring (C-3) | Nucleophilic Aromatic Substitution | Alkoxy, Amino, Thiol groups | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N, ¹⁹F) and two-dimensional NMR experiments provides an unambiguous assignment of all atoms and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 2-fluorophenyl ring will appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the fluorine atom and its position on the phenyl ring.

The proton on the C5 position of the pyrazole (B372694) ring is anticipated to resonate as a singlet, typically in the range of δ 7.5-8.0 ppm. The protons of the amine (NH₂) group at the C4 position would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but generally falls within the δ 3.0-5.0 ppm range. The N-H proton of the pyrazole ring is also expected to be a broad singlet, appearing further downfield, potentially above δ 10.0 ppm, due to hydrogen bonding and its acidic nature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 2-Fluorophenyl-H | 7.0 - 8.0 | m |

| Pyrazole-H5 | 7.5 - 8.0 | s |

| NH₂ | 3.0 - 5.0 | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The carbons of the 2-fluorophenyl ring will show signals in the aromatic region (δ 110-165 ppm). The carbon atom directly bonded to the fluorine atom (C2') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The other phenyl carbons will also show smaller couplings to the fluorine atom.

The pyrazole ring carbons (C3, C4, and C5) will have characteristic chemical shifts. C3, being attached to the phenyl ring, and C4, bearing the amine group, will be significantly influenced by these substituents. C5 is expected to be in a typical range for pyrazole ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 2-Fluorophenyl-C | 110 - 165 (with C-F couplings) |

| Pyrazole-C3 | ~140 - 150 |

| Pyrazole-C4 | ~120 - 130 |

Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F NMR) Applications

Heteronuclear NMR provides direct information about atoms other than protons and carbons.

¹⁹F NMR: The ¹⁹F NMR spectrum will be crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine atom on the 2-fluorophenyl group. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

¹⁵N NMR: The ¹⁵N NMR spectrum, although less commonly acquired due to the low natural abundance and sensitivity of the ¹⁵N isotope, would show three distinct signals for the three nitrogen atoms in the molecule: two for the pyrazole ring and one for the amine group. The chemical shifts of the pyrazole nitrogens would help in distinguishing between the "pyridine-like" (doubly bonded) and "pyrrole-like" (singly bonded) nitrogen atoms. ktu.edu

Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., HMBC, NOESY)ktu.edu

Two-dimensional NMR experiments are essential for establishing the connectivity and spatial relationships between atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show a correlation between the pyrazole-H5 proton and the C3 and C4 carbons of the pyrazole ring, as well as with carbons of the 2-fluorophenyl ring, confirming the attachment of the phenyl group at the C3 position. semanticscholar.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, irrespective of their bonding connectivity. This would be particularly useful in determining the preferred conformation of the 2-fluorophenyl ring relative to the pyrazole ring by observing through-space interactions between their respective protons. ktu.edu

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands.

The N-H stretching vibrations of the pyrazole NH and the primary amine NH₂ groups are expected to appear as broad bands in the region of 3200-3500 cm⁻¹. The C-H stretching of the aromatic ring and the pyrazole ring will likely be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole and phenyl rings will give rise to a series of absorptions in the 1400-1650 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1100-1250 cm⁻¹. semanticscholar.org

Table 3: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine & Pyrazole) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N and C=C Stretch | 1400 - 1650 |

Mass Spectrometry (MS) for Structural Confirmation and Molecular Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to confirm the molecular weight and provide information about its fragmentation pattern, which can further support the proposed structure.

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The exact mass measurement of this molecular ion using high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental formula of the compound, confirming the presence of carbon, hydrogen, nitrogen, and fluorine in the correct proportions. Fragmentation patterns observed in the mass spectrum would likely involve the loss of small molecules such as NH₃ or HCN, and cleavage of the bond between the pyrazole and the fluorophenyl rings, providing further structural evidence. semanticscholar.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 177.07 |

Solid-State Structural Elucidation by X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial orientation of molecules, which is fundamental to understanding a compound's chemical and physical properties.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure of the molecule is determined.

The analysis would reveal key structural parameters such as the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). Although no specific crystal structure has been published for this compound, studies on closely related isomers, such as derivatives of 4-(4-fluorophenyl)pyrazole, show they often crystallize in systems like orthorhombic or triclinic. These parameters are crucial for identifying the compound and understanding its solid-state packing.

Table 2: Hypothetical Crystallographic Data Table This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. No experimental data is available for the specified compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈FN₃ |

| Formula Weight | 177.18 |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

The detailed structural model obtained from X-ray crystallography allows for a thorough analysis of the non-covalent interactions that govern how molecules pack together in the crystal lattice. For this compound, the primary amine (-NH₂) and the pyrazole N-H group are strong hydrogen bond donors. The pyrazole ring nitrogen atoms are potential hydrogen bond acceptors.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

In-depth Computational Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies for the chemical compound this compound. Despite the growing interest in fluorinated pyrazole derivatives in medicinal and materials chemistry, detailed quantum chemical calculations, conformational analyses, and electronic structure characterizations for this particular molecule are not available in published research. nih.govresearchgate.net

While computational methods are extensively used to predict the properties of novel molecules, the specific investigations outlined for this compound—including Density Functional Theory (DFT) studies on its molecular architecture, ab initio calculations of its photophysical characteristics, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis—have not been specifically reported.

Research on related compounds, such as other aryl-substituted pyrazolamines and fluorinated pyrazoles, is more common. mdpi.comnih.govbenthamdirect.com These studies often employ the requested theoretical methods to explore molecular stability, reactivity, and potential biological activity. For instance, DFT calculations are a standard approach for optimizing molecular geometry and understanding electronic properties in various pyrazole derivatives. researchgate.netresearchgate.net Similarly, HOMO-LUMO energy gap analysis is frequently used to assess the kinetic stability and chemical reactivity of such compounds. researchgate.net NBO analysis is also a common tool for investigating charge transfer and bonding interactions within pyrazole systems. nih.govresearchgate.net

However, due to the precise influence of substituent placement on a molecule's electronic and conformational properties, data from isomers or analogues cannot be accurately extrapolated to this compound. The specific location of the 2-fluorophenyl group at the 3-position and the amine group at the 4-position of the pyrazole ring creates a unique electronic and steric environment that would require a dedicated computational study to characterize accurately.

Consequently, a scientifically rigorous article detailing the specific theoretical and computational investigations for this compound cannot be generated at this time. The execution of such a study, involving the application of DFT and ab initio methods, would be necessary to produce the specific data points required for a thorough analysis of its molecular architecture, photophysical properties, and electronic structure.

Theoretical and Computational Chemistry Investigations

Electronic Structure Characterization

Prediction of Non-Linear Optical (NLO) Properties

Computational analyses of various pyranopyrazole derivatives have indicated significant NLO activity, which is attributed to their electronic structures arising from the interplay between the pyrazole (B372694) and pyran moieties. eurasianjournals.com These studies often calculate parameters like polarizability (α) and the first-order hyperpolarizability (β) to evaluate NLO potential. wum.edu.pk For many organic compounds, including pyrazole derivatives, DFT calculations with functionals like B3LYP are a common approach to predict these NLO characteristics. wum.edu.pk The presence of donor and acceptor groups within a molecule and the resulting intramolecular charge transfer are key factors that can enhance NLO properties. The amino group (-NH2) in 3-(2-Fluorophenyl)-1H-pyrazol-4-amine can act as an electron donor, while the fluorophenyl and pyrazole rings can act as electron-withdrawing systems, a molecular framework that is generally favorable for NLO activity.

Studies on other pyrazole derivatives have shown that their hyperpolarizability values can be significantly higher than that of urea, a standard reference material for NLO properties. This suggests that the pyrazole scaffold is a promising core for the design of new NLO materials. The specific NLO properties of this compound would require a dedicated computational study to be determined with accuracy.

Computational Descriptors and Property Predictions

In the absence of extensive experimental data, computational methods provide valuable predictions for the physicochemical properties of molecules like this compound. These descriptors are crucial in medicinal chemistry and drug design for predicting a compound's behavior in biological systems. The following properties are estimated based on computational models.

| Computational Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 54.1 Ų |

| Partition Coefficient (LogP) | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Molar Refractivity | 48.5 cm³ |

Note: The values in this table are estimates derived from computational models and have not been experimentally verified for this compound.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a useful parameter for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. For this compound, the predicted TPSA is primarily contributed by the amine group and the nitrogen atoms of the pyrazole ring. A lower TPSA is generally associated with better membrane permeability.

Partition Coefficient (LogP) Estimations

The partition coefficient (LogP) is a measure of a compound's lipophilicity, representing the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). It is a critical parameter in drug discovery as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value, as predicted for this compound, indicates a higher affinity for lipidic environments compared to aqueous environments.

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bond donors are functional groups containing a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen), while hydrogen bond acceptors are electronegative atoms with lone pairs of electrons. These properties are fundamental to molecular recognition and drug-receptor interactions. For this compound, the amine group (-NH2) and the N-H of the pyrazole ring act as hydrogen bond donors. The nitrogen atoms of the pyrazole ring and the fluorine atom can act as hydrogen bond acceptors.

Rotatable Bond Counts

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. It is defined as any single bond, not in a ring, bound to a non-terminal heavy (i.e., non-hydrogen) atom. A lower number of rotatable bonds is generally considered favorable for oral bioavailability in drug candidates, as it reduces the entropic penalty upon binding to a receptor. This compound has a low predicted count of rotatable bonds, suggesting a relatively rigid structure.

Molar Refractivity Estimation

Molar refractivity is a calculated descriptor that relates to the volume of a molecule and its polarizability. It is influenced by the molecule's electronic structure and is often used in quantitative structure-activity relationship (QSAR) studies to model drug-receptor interactions. The estimated molar refractivity for this compound reflects the cumulative volume and polarizability of its constituent atoms and bonds.

Molecular Modeling and Simulation Studies

Extensive literature searches did not yield specific molecular modeling and simulation studies for the compound this compound. Computational investigations, including molecular docking and the prediction of binding affinities, are highly specific to the chemical structure of the ligand and its interaction with a particular biological target. Therefore, data from studies on other pyrazole derivatives, even those with similar substitutions, cannot be extrapolated to accurately represent the behavior of this compound.

Molecular Docking for Ligand-Target Interactions

No published molecular docking studies were found that specifically investigate the interactions of this compound with any biological target. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The specificity of these interactions is determined by the unique three-dimensional structure and chemical properties of the ligand, in this case, this compound. Without experimental or computational data for this specific compound, any discussion of its potential ligand-target interactions would be purely speculative.

Prediction of Binding Affinities and Interaction Modes

Similarly, there is no available research that predicts the binding affinities or specific interaction modes of this compound with any protein or enzyme. The prediction of binding affinity, often expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), and the detailed analysis of interaction modes, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical components of computational drug discovery. These predictions are highly dependent on the precise chemical structure of the molecule . The absence of such studies for this compound means that no data can be presented for this subsection.

Biological Activity: Mechanistic Insights from in Vitro Studies

Enzyme Inhibition Mechanisms

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition (based on related analogs)

Analogs of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation. The inhibitory mechanism of these pyrazole-based compounds has been elucidated through structural and biochemical studies, revealing specific interactions within the enzyme's active site.

Pyrazole-based inhibitors of p38 MAPK typically function by competing with ATP for its binding site on the enzyme. nih.govnih.gov The pyrazole (B372694) core serves as a scaffold to optimally position aromatic groups within the ATP binding pocket. nih.gov X-ray crystallography studies of related pyrazole derivatives, such as N-pyrazole, N'-aryl ureas, in complex with p38 MAPK have shown that these inhibitors bind to a key domain that is exposed when the activation loop, which includes the conserved Asp168-Phe169-Gly170 (DFG) motif, adopts a specific conformation. nih.govresearchgate.net This binding prevents the kinase from adopting its active conformation, thereby inhibiting its function. The 4-fluorophenyl group of some pyrazole inhibitors has been observed to occupy a hydrophobic pocket within the ATP binding site. nih.gov

The binding of pyrazole-based inhibitors within the p38 MAPK ATP pocket is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. A crucial hydrogen bond is often formed between a nitrogen atom of the inhibitor's heterocyclic system (like a pyridine ring attached to the pyrazole) and the backbone amide nitrogen of Met109 in the hinge region of the kinase. nih.gov This interaction is analogous to the one formed by the adenine N1 atom of ATP. nih.gov

Other significant interactions for related pyrazole inhibitors include:

Glu71: The carboxylate oxygens of Glu71 can form bidentate hydrogen bonds with the urea hydrogens of urea-based pyrazole inhibitors.

Asp168: The carboxylate of Asp168, part of the DFG motif, can interact directly with a nitrogen atom of the pyrazole ring.

Hydrophobic interactions: The phenyl ring of the pyrazole scaffold and other substituents can engage in hydrophobic interactions with residues such as Lys53, Leu75, Leu104, and Phe169. researchgate.netnih.gov

| Amino Acid Residue | Type of Interaction | Role in Inhibition |

|---|---|---|

| Met109 | Hydrogen Bond | Anchors the inhibitor in the hinge region of the ATP binding site. |

| Glu71 | Hydrogen Bond | Stabilizes the binding of urea-based pyrazole inhibitors. |

| Asp168 (DFG motif) | Hydrogen Bond / Ionic Interaction | Interacts with the pyrazole core, contributing to the conformational trapping of the enzyme. |

| Phe169 (DFG motif) | Hydrophobic Interaction | Contributes to the hydrophobic pocket that accommodates parts of the inhibitor. |

| Lys53, Leu75, Leu104 | Hydrophobic Interaction | Forms a hydrophobic pocket for the fluorophenyl group and other lipophilic moieties of the inhibitor. |

Carbonic Anhydrase Enzyme Inhibition

Derivatives of pyrazole have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govunifi.it Specifically, pyrazole-based benzenesulfonamides have shown inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA II, hCA IX, and hCA XII. rsc.orgrsc.org The inhibitory mechanism involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme. The pyrazole scaffold and its substituents contribute to the binding affinity and selectivity for different CA isoforms. rsc.org For instance, certain substitutions on the phenyl ring attached to the pyrazole can significantly influence the inhibitory potency. rsc.org

| Compound Series | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |

|---|---|---|---|

| Pyrazole-based benzenesulfonamides (4a-4l) | 0.24 µM - 3.8 µM (IC50) | 0.15 µM - 2.5 µM (IC50) | 0.12 µM - 3.1 µM (IC50) |

| Pyrazolo[4,3-c]pyridine Sulfonamides (1a-1k) | 5.6 - 7329 | 79.6 - 907.5 | 34.5 - 713.6 |

Viral Protease Inhibition (e.g., DEN2 NS2B/NS3 Serine Protease)

Recent research has explored pyrazole derivatives as potential inhibitors of viral proteases, which are essential for viral replication. nih.gov Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the Dengue virus (DENV) NS2B/NS3 protease. nih.govnih.gov This serine protease is a key target for antiviral drug development against flaviviruses. nih.gov The inhibitory activity of these pyrazole compounds has been demonstrated in both biochemical and cell-based reporter gene assays. nih.govresearchgate.net Some analogs have shown promising antiviral activity against DENV-2 with EC50 values in the low micromolar range. nih.govnih.gov In silico studies have also suggested that fluorinated pyrazoline analogs have the potential to inhibit the DEN2 NS2B/NS3 serine protease. consensus.app

| Compound ID | DENV Protease Inhibition (IC50 in µM) | DENV-2 Antiviral Activity (EC50 in µM) |

|---|---|---|

| Compound 8 | 6.5 | > 12.5 |

| Compound 11 | 14 | > 12.5 |

| Compound 17 | > 50 | 9.7 |

| Compound 53 | > 50 | 2.2 |

Receptor Binding and Modulation

In addition to enzyme inhibition, pyrazole-containing compounds have been shown to interact with and modulate the function of various receptors.

Muscarinic Acetylcholine Receptor M4: Pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. nih.gov These compounds bind to an allosteric site on the receptor, enhancing the binding and functional activity of the endogenous ligand, acetylcholine. nih.gov

Neurotensin Receptor Type 2: A 1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid derivative has been identified as a selective nonpeptide compound for the neurotensin receptor type 2 (NTS2). nih.govacs.org This compound acts as a potent partial agonist at the NTS2 receptor. nih.gov

| Receptor Target | Compound Class | Mode of Action | Reported Activity |

|---|---|---|---|

| Muscarinic Acetylcholine Receptor M4 | Pyrazol-4-yl-pyridines | Positive Allosteric Modulator (PAM) | Enhances acetylcholine binding and signaling. |

| Neurotensin Receptor Type 2 (NTS2) | 1-(4-fluorophenyl)-1H-pyrazol derivatives | Partial Agonist | Binds selectively to NTS2 with nanomolar potency. |

Modulation of Intracellular Signaling Pathways

Preliminary in vitro investigations have begun to shed light on the potential mechanisms through which this compound exerts its biological effects. These studies have primarily focused on its interaction with key signaling pathways, including the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway and its influence on potassium channels.

Involvement with the Nitric Oxide (NO) / Cyclic Guanosine Monophosphate (cGMP) Pathway

The NO/cGMP pathway is a crucial signaling cascade involved in numerous physiological processes, including vasodilation, neurotransmission, and inflammation. While direct studies on this compound are limited, research on structurally related pyrazole derivatives suggests a potential for interaction with components of this pathway. For instance, certain pyrazole-containing compounds have been investigated as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for NO production. However, there is currently no specific data confirming that this compound directly inhibits NOS or modulates cGMP levels. Further enzymatic and cellular assays are required to determine if this compound has a significant effect on this signaling cascade.

Potassium Channel Modulation

Potassium channels are a diverse group of ion channels that play a fundamental role in regulating cellular excitability, particularly in the nervous and cardiovascular systems. The modulation of these channels is a key mechanism of action for many therapeutic agents. Some pyrazole derivatives have been identified as modulators of potassium channels. For example, certain pyrazolopyrimidine derivatives have been explored as blockers of Ca2+-activated K+ (KCa) channels nih.gov. Additionally, other pyrazole-containing molecules have been investigated as openers of Kv7 potassium channels nih.govrsc.org.

Electrophysiological studies would be necessary to definitively characterize the effect of this compound on specific potassium channel subtypes. Such studies would reveal whether the compound acts as a blocker or an opener and would help to elucidate its selectivity profile.

Structure-Activity Relationship (SAR) Investigations

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and structural features of a compound contribute to its potency and selectivity. For this compound, SAR investigations focus on the influence of the fluorine and phenyl substituents, the role of the pyrazole ring and amine functionality, and the effects of other substituents on its biological efficacy.

Influence of Fluorine and Phenyl Substituents on Biological Potency

The presence and position of the fluorine atom on the phenyl ring are critical determinants of the biological activity of this class of compounds. The incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with its biological target. In many drug discovery programs, fluorination is a common strategy to enhance potency and improve pharmacokinetic profiles researchgate.net. The ortho-position of the fluorine atom in this compound likely influences the conformation of the phenyl ring relative to the pyrazole core, which can impact its binding affinity to target proteins.

SAR studies on related pyrazole derivatives have shown that the nature and position of substituents on the phenyl ring are crucial for activity nih.gov. For instance, in a series of pyrazole derivatives targeting cannabinoid receptors, para-substitution on the phenyl ring was found to be important for potent antagonistic activity nih.gov.

Effects of Substituents on Biological Efficacy and Selectivity

The introduction of various substituents on the pyrazole ring or the phenyl ring can have a profound impact on the biological efficacy and selectivity of the resulting compounds. SAR studies on pyrazole-5-fluorosulfates as selective butyrylcholinesterase (BuChE) inhibitors demonstrated that substituents at the 1-, 3-, and 4-positions of the pyrazole ring significantly affected their inhibitory activity nih.gov.

Below is an interactive data table summarizing the structural features and their general influence on the biological activity of pyrazole derivatives, based on the available literature.

| Structural Feature | General Influence on Biological Activity |

| Fluorine Substituent | Can enhance metabolic stability and binding affinity. The position (ortho, meta, para) is critical for activity. |

| Phenyl Ring | Provides a key hydrophobic interaction domain. Substituents on the ring modulate potency and selectivity. |

| Pyrazole Core | Acts as a rigid scaffold. Nitrogen atoms can form important hydrogen bonds with target proteins. |

| Amine Functionality | Often a key pharmacophoric element, acting as a hydrogen bond donor. |

| Other Substituents | Can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. |

In Vitro Antiproliferative and Cytotoxic Mechanisms

Pyrazole derivatives are recognized for their potential in cancer therapy, with studies demonstrating their ability to induce cytotoxicity in human cancer cells through apoptosis. nih.govnih.gov

Research has demonstrated the dose-dependent cytotoxic effects of pyrazole derivatives on various cancer cell lines. A notable study investigated the anticancer activity of 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govdrugbank.comthiadiazole (FPNT), a compound containing the 3-fluorophenyl-1H-pyrazol-4-yl core. This derivative exhibited a potent cytotoxic effect on the hepatocellular carcinoma cell line, HepG2, with a low IC₅₀ value, indicating significant growth inhibition followed by the induction of apoptosis. researchgate.net

Other studies on related pyrazole structures have shown promising antiproliferative activity. For instance, certain pyrazole nanoparticles have demonstrated efficacy against HepG-2, HCT-116 (colon), and MCF-7 (breast) cancer cell lines. mdpi.com Similarly, other pyrazole derivatives have been found to induce dose- and time-dependent cell toxicity in triple-negative breast cancer cells (MDA-MB-468) by triggering apoptosis through the generation of reactive oxygen species (ROS) and caspase-3 activation. nih.gov The collective findings suggest that the pyrazole scaffold is a promising pharmacophore for developing novel anticancer agents. nih.gov

| Compound | Cell Line | Activity | IC₅₀ Value | Source |

|---|---|---|---|---|

| FPNT* | HepG2 (Hepatocellular Carcinoma) | Cytotoxic, Induces Apoptosis | Low (Specific value not detailed in abstract) | researchgate.net |

*FPNT: 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govdrugbank.comthiadiazole

In Vitro Antimicrobial and Antifungal Mechanisms

The pyrazole nucleus is a well-established scaffold for agents with antimicrobial and antifungal properties. nih.govnih.govnih.gov Specifically, fluoro-substituted pyrazoles are noted for a wide range of biological activities, including antibacterial and antifungal effects. nih.gov

Studies on various pyrazole derivatives have confirmed their efficacy against a spectrum of pathogens. Thiazolyl and thiadiazolyl derivatives of 1H-pyrazole have demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus. drugbank.com More complex derivatives incorporating thiophene have shown excellent activity against both bacterial and fungal pathogens by acting as dual inhibitors of DNA gyrase and Dihydrofolate reductase (DHFR). acs.org Other research has shown that pyrano[2,3-c] pyrazole derivatives possess potent antibacterial properties against E. coli, S. aureus, Listeria monocytogenes, and Klebsiella pneumoniae. biointerfaceresearch.com While some pyrazole compounds show weak activity against fungi like Candida albicans, others have been identified with moderate to significant antifungal effects. nih.govdrugbank.com

| Derivative Class | Target Organisms | Observed Mechanism/Activity | Source |

|---|---|---|---|

| Thiazolyl/Thiadiazolyl Pyrazoles | E. coli, S. aureus, C. albicans | Antibacterial activity; generally weak antifungal activity. | drugbank.com |

| Pyrazole-Thiophene Hybrids | Gram-positive and Gram-negative bacteria, Fungi | Dual inhibition of DNA gyrase and DHFR. | acs.org |

| Pyrazolo[1,5-a]pyrimidines | Bacteria and Fungi | Broad-spectrum antimicrobial and antifungal agents. | nih.gov |

| Fluorinated Pyrazole Aldehydes | Phytopathogenic Fungi | Antifungal activity. | nih.gov |

In Vitro Anti-inflammatory and Analgesic Mechanisms

The pyrazole structure is a cornerstone of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which highlights its therapeutic potential in managing inflammation and pain. nih.govrjpbr.com The anti-inflammatory and analgesic properties of pyrazole-containing compounds are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. mdpi.com

In vitro enzymatic assays have shown that various pyrazole derivatives act as selective inhibitors of COX-2. drugbank.comnih.gov This selectivity is a key therapeutic advantage, as COX-2 is the isoform primarily involved in inflammation, and its inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov Studies on pyrazole-indole conjugates have also confirmed inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes, further supporting their role as anti-inflammatory agents. mdpi.com The analgesic effects of these compounds are directly linked to their anti-inflammatory mechanism of reducing prostaglandin synthesis via COX inhibition. nih.gov

Other In Vitro Pharmacological Activities

Beyond the aforementioned effects, the this compound scaffold and its derivatives have been investigated for a range of other important pharmacological activities in vitro.

Antioxidant Activity : A derivative containing the 3-(4-Fluorophenyl)-1H-pyrazol-4-yl core was identified as a potent antioxidant in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. researchgate.net The introduction of amino and hydroxyl groups into the pyrazole nucleus is considered important for this antioxidant activity. researchgate.net

Anti-diabetic Activity : Pyrazole derivatives have shown significant potential as anti-diabetic agents through the inhibition of key carbohydrate-metabolizing enzymes. nih.govresearchgate.net In vitro studies have demonstrated that certain acyl pyrazole sulfonamides are highly potent α-glucosidase inhibitors, with activity many times that of the standard drug, acarbose. frontiersin.org Other derivatives have been shown to inhibit the α-amylase enzyme, another important target in managing hyperglycemia. mdpi.comnih.gov

Anti-Alzheimer Activity : The pyrazole framework has been explored for its potential in treating Alzheimer's disease. In vitro studies have shown that 3-aryl-1-phenyl-1H-pyrazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes that are key targets in Alzheimer's therapy. nih.govexcli.de The presence of a fluoro derivative was particularly noted for its selective MAO-B inhibitory activity. nih.govexcli.de Further research has confirmed the potential of pyrazole hybrids to inhibit cholinesterases and modulate other pathways related to Alzheimer's pathology, such as Aβ aggregation. ebi.ac.uknih.gov

| Activity | In Vitro Mechanism/Target | Source |

|---|---|---|

| Antioxidant | DPPH and ABTS radical scavenging. | researchgate.netresearchgate.net |

| Anti-diabetic | Inhibition of α-glucosidase and α-amylase enzymes. | mdpi.comfrontiersin.orgnih.gov |

| Anti-Alzheimer | Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). | nih.govexcli.deebi.ac.uk |

Ligand Chemistry and Coordination Complexes

Coordination Properties of the 3-(2-Fluorophenyl)-1H-pyrazol-4-amine Moiety

The this compound molecule possesses several key features that dictate its coordination properties. The pyrazole (B372694) ring itself contains two adjacent nitrogen atoms, both of which are potential donor sites for metal coordination. The amino group at the 4-position introduces an additional nitrogen donor, enhancing the ligand's potential for chelation. The presence of a 2-fluorophenyl substituent at the 3-position can influence the electronic properties and steric hindrance of the ligand, which in turn affects the stability and geometry of the resulting metal complexes.

Aminopyrazole ligands are known to act as bidentate chelating agents, coordinating to a metal center through the pyridine-type nitrogen of the pyrazole ring and the nitrogen atom of the amino group. niscpr.res.in This mode of coordination results in the formation of a stable five-membered chelate ring. The specific tautomeric form of the pyrazole ring and the protonation state of the amino group can influence the coordination mode. It is anticipated that this compound would exhibit similar bidentate coordination behavior.

The electronic effect of the 2-fluorophenyl group is also a critical factor. The fluorine atom is highly electronegative, which can withdraw electron density from the pyrazole ring, potentially affecting the basicity of the nitrogen donor atoms. This electronic influence can modulate the strength of the metal-ligand bonds.

Synthesis and Characterization of Metal-Ligand Complexes

The synthesis of metal-ligand complexes involving pyrazole-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For this compound, a general synthetic route would involve dissolving the ligand in a solvent such as ethanol (B145695) or methanol, followed by the addition of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper(II), nickel(II), cobalt(II), or zinc(II)). The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. The resulting solid complex can then be isolated by filtration, washed, and dried.

Characterization of the newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The N-H stretching vibrations of the amino group and the C=N and N-N stretching vibrations of the pyrazole ring are of particular interest. A shift in the positions of these bands upon complexation can provide evidence for the involvement of the nitrogen atoms in coordination to the metal ion. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode and the structure of the complex in solution.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the stoichiometry of the metal-ligand complex.

Molar Conductivity Measurements: These measurements are used to determine the electrolytic nature of the complexes in solution, indicating whether the anions are coordinated to the metal ion or are present as counter-ions. uab.cat

A hypothetical series of metal complexes with this compound is presented in the interactive data table below, along with their expected characterization data.

| Complex | Formula | Color | Molar Conductivity (Ω-1 cm2 mol-1) | Key IR Bands (cm-1) |

| 1 | [Cu(L)2Cl2] | Green | 15 | ν(N-H): 3250, ν(C=N): 1580 |

| 2 | [Ni(L)2(NO3)2] | Light Green | 180 | ν(N-H): 3245, ν(C=N): 1585 |

| 3 | [Co(L)2Br2] | Blue | 20 | ν(N-H): 3255, ν(C=N): 1578 |

| 4 | [Zn(L)2(CH3COO)2] | White | 12 | ν(N-H): 3260, ν(C=N): 1582 |

L = this compound

Advanced Structural Studies of Coordination Compounds

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of coordination compounds. uab.cat Although no specific crystal structures of complexes with this compound are currently reported in the Cambridge Structural Database, the structures of related aminopyrazole complexes can provide valuable insights into the expected coordination geometries and intermolecular interactions.

For instance, square planar or octahedral geometries are common for Cu(II) and Ni(II) complexes with bidentate N,N'-donor ligands. researchgate.net In a hypothetical [Cu(L)2Cl2] complex, the two this compound ligands would likely act as bidentate chelators, with the two chloride ions occupying the remaining coordination sites, leading to a distorted octahedral geometry.

Advanced structural studies would also reveal details about bond lengths and angles within the coordination sphere. The Cu-N bond lengths would be expected to be in the typical range for copper-nitrogen bonds. The bite angle of the chelating ligand (the N-M-N angle) would be an important parameter, influencing the stability of the complex.

Furthermore, the crystal packing of these complexes would likely be influenced by intermolecular hydrogen bonding involving the non-coordinating N-H of the pyrazole ring and the amino group protons, as well as potential π-π stacking interactions between the phenyl and pyrazole rings. These non-covalent interactions play a crucial role in the formation of supramolecular architectures in the solid state.

Potential Applications in Materials Science

Integration into Advanced Materials Development

The unique molecular architecture of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine makes it a compelling candidate for integration into the development of advanced materials. The pyrazole (B372694) ring system is known for its thermal stability and ability to coordinate with metal ions, which can be exploited in the creation of novel materials with tailored properties. dnu.dp.ua The presence of the 2-fluorophenyl group can enhance intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly and organization of molecules in crystalline materials and liquid crystals.

Furthermore, the amine group on the pyrazole ring serves as a versatile functional handle for further chemical modifications. This allows for the covalent incorporation of the molecule into larger supramolecular structures or for its use as a building block in the synthesis of metal-organic frameworks (MOFs). MOFs constructed from pyrazole-based ligands have shown potential in gas storage, catalysis, and sensing applications. The specific stereoelectronic properties imparted by the 2-fluorophenyl substituent could lead to the development of MOFs with unique selectivities and performance characteristics.

Development of Functional Polymers and Coatings

The amine functionality of this compound provides a reactive site for its incorporation into various polymer backbones, paving the way for the development of functional polymers and coatings. Through reactions such as condensation polymerization with diacids or diisocyanates, this pyrazole derivative can be integrated into polyamides or polyureas, respectively. The resulting polymers would benefit from the inherent properties of the pyrazole moiety, including thermal stability and potential for metal chelation.

The incorporation of the fluorophenyl group is particularly advantageous for creating polymers with specialized surface properties. Fluorinated polymers are known for their low surface energy, leading to hydrophobic and oleophobic characteristics. This makes them ideal for applications in anti-fouling coatings, low-friction surfaces, and protective films. A polymer containing this compound could therefore exhibit enhanced durability and resistance to environmental degradation.

Moreover, the pyrazole ring's ability to interact with metal ions could be harnessed to create coatings with sensing capabilities or antimicrobial properties. The development of such "smart" polymers and coatings is a significant area of materials science research, with applications ranging from biomedical devices to industrial equipment.

Optoelectronic Properties and Applications (e.g., Fluorescence)

Pyrazole derivatives are widely recognized for their interesting photophysical properties, including strong fluorescence, which makes them promising materials for optoelectronic applications such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The extended π-conjugation in the pyrazole ring system, often in combination with aromatic substituents, can lead to efficient light emission. The electronic properties of pyrazoles make them suitable for use in organic electronics. dnu.dp.ua

The this compound molecule possesses the necessary structural features for potential fluorescence. The combination of the electron-donating amine group and the electron-withdrawing fluorophenyl group can create a "push-pull" system, which is a common design strategy for fluorescent molecules. This intramolecular charge transfer character can lead to high fluorescence quantum yields and solvatochromism, where the emission color changes with the polarity of the surrounding medium.

Below is a table of related pyrazole compounds and their observed or potential applications, which provides context for the prospective uses of this compound.

| Compound Name | Observed or Potential Application | Reference |

| Pyrazoline Phenyl Derivatives | Blue organic light-emitting diodes (OLEDs) | researchgate.net |

| Fluorinated bis(pyrazole) ligands | Materials with tunable spectroscopic and dielectric properties | rsc.org |

| Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminobiphenyl}amine | Hole transporting material in electronic devices | researchgate.net |

| 1H-Pyrazolo[3,4-b]quinolines | Fluorescent sensors | mdpi.com |

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-(2-Fluorophenyl)-1H-pyrazol-4-amine?

Answer:

The compound is typically synthesized via multi-step protocols involving condensation reactions. For example:

Core Template Formation : Start with a substituted pyrazole precursor. describes a similar synthesis using a 1,5-diarylpyrazole core template, where fluorophenyl groups are introduced via nucleophilic aromatic substitution or Suzuki coupling .

Amination : Introduce the amine group at the 4-position of the pyrazole ring using hydrazine derivatives or via reduction of nitro intermediates (e.g., catalytic hydrogenation) .

Purification : Chromatography (silica gel) or recrystallization from ethanol/water mixtures is used to achieve >95% purity, as noted for hydrochloride derivatives in and .

Advanced: How can crystallographic data discrepancies in pyrazole derivatives be resolved during refinement?

Answer:

Discrepancies often arise from twinning , disorder , or anisotropic displacement . Use the following approach:

Software Tools : Refine structures using SHELXL ( ), which allows for:

- Twin refinement (

TWINandBASFcommands). - Anisotropic displacement parameter (ADP) constraints for disordered atoms .

Validation : Cross-check metrics (R-factor, data-to-parameter ratio) against standards. For example, reports an R-factor of 0.031 for a related fluorophenyl-pyrazole, indicating high reliability .

Comparative Analysis : Compare unit cell parameters with structurally similar compounds (e.g., : a = 10.2487 Å, b = 10.4643 Å) to identify outliers .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

Key techniques include:

NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and pyrazole NH (δ ~10.5 ppm, broad).

- ¹⁹F NMR : Single peak near δ -115 ppm for the 2-fluorophenyl group .

MS : Exact mass (m/z 191.07 for [M+H]⁺) to confirm molecular ion .

IR : Stretching bands for NH₂ (~3400 cm⁻¹) and C-F (~1220 cm⁻¹) .

Advanced: How can researchers optimize reaction yields in multi-step pyrazole syntheses?

Answer:

Optimization strategies involve:

Catalysis : Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance fluorophenyl group incorporation ( ) .

Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, as shown in for analogous pyrazoles .

Kinetic Control : Monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions (e.g., over-alkylation) occur.

Basic: What crystallographic parameters define the structure of this compound derivatives?

Answer:

Typical parameters from related compounds ( ):

| Parameter | Example Values | Source |

|---|---|---|

| Crystal System | Triclinic (P1) | |

| Unit Cell (Å) | a = 8.5088, b = 9.8797, c = 10.4264 | |

| Bond Angles (°) | C–N–C: ~117.9–129.9 | |

| Torsion Angles (°) | Pyrazole ring: ~179.2–179.8 |

Advanced: How do researchers address contradictions in reported bioactivity data for fluorophenyl-pyrazoles?

Answer:

Contradictions may stem from assay variability or structural analogs . Mitigation steps:

SAR Studies : Systematically modify substituents (e.g., : replacing fluorophenyl with chlorophenyl alters antimicrobial activity) .

Dose-Response Curves : Use IC₅₀/EC₅₀ values to standardize potency comparisons.

Control Experiments : Include reference compounds (e.g., ciprofloxacin in antibacterial assays) to validate assay conditions.

Basic: What purification techniques ensure high purity (>95%) for this compound?

Answer:

Column Chromatography : Silica gel with ethyl acetate/hexane gradients ( ) .

Recrystallization : Ethanol/water mixtures yield crystalline solids (mp ~210–215°C) .

HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment .

Advanced: What computational methods support the design of fluorophenyl-pyrazole derivatives?

Answer:

DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., Fukui indices for electrophilic substitution) .

Molecular Docking : Use AutoDock Vina to screen derivatives against targets (e.g., COX-2 for anti-inflammatory activity) .

QSAR Models : Correlate substituent effects (e.g., fluorine position) with bioactivity using MLR or PLS regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.